molecular formula C12H22N2O2 B3112946 tert-butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate CAS No. 1932220-92-2

tert-butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate

Cat. No.: B3112946
CAS No.: 1932220-92-2
M. Wt: 226.32
InChI Key: UHWAZPYFRBULMP-ZJUUUORDSA-N
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Description

tert-Butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate is a bicyclic organic compound with intriguing structural features and versatile applications. This compound is characterized by the presence of a tert-butyl group attached to a diazabicyclononane framework, which is a rare and interesting arrangement in organic chemistry. The compound's chirality adds to its uniqueness, making it a topic of significant interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate typically involves multiple steps. Starting from commercially available precursors, the synthetic route often includes the formation of the diazabicyclononane core through cyclization reactions. One common approach is the reductive amination of a suitable ketone with a diamine, followed by esterification to introduce the tert-butyl carboxylate group. The reaction conditions usually involve the use of organic solvents, reducing agents like sodium borohydride, and acid or base catalysis to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound might be scaled up using continuous flow reactors to ensure consistent product quality and yield. Automation and process optimization play crucial roles in minimizing reaction times and maximizing efficiency. Solvent recycling and catalyst reuse are also important considerations in the industrial synthesis to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate can undergo various chemical reactions, including:

  • Oxidation: : Using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to convert the tertiary amine groups into N-oxides.

  • Reduction: : Utilizing reducing agents like lithium aluminum hydride to reduce any carbonyl functionalities to alcohols.

  • Substitution: : Halogenation or alkylation reactions where the nitrogen atoms can act as nucleophiles.

Common Reagents and Conditions

Common reagents include oxidizing agents (hydrogen peroxide), reducing agents (lithium aluminum hydride), and halogenating agents (thionyl chloride). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and anhydrous solvents to prevent side reactions.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For instance, oxidation may yield N-oxides, while reduction could result in alcohols. Substitution reactions can lead to halogenated or alkylated derivatives of the parent compound.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Biology

In biological studies, this compound can be employed as a probe to investigate enzyme activity or as a ligand in receptor binding assays. Its chirality is particularly useful in studying stereospecific interactions between molecules.

Medicine

Medicinally, this compound is of interest for its potential pharmacological properties. Research is ongoing to explore its efficacy as an inhibitor or modulator of specific biological pathways. Its structure-activity relationship (SAR) studies contribute to drug design and development.

Industry

In the industrial realm, this compound finds applications in the synthesis of specialty chemicals and materials. Its stability and reactivity profile make it suitable for use in various manufacturing processes, including the production of polymers and resins.

Mechanism of Action

The mechanism of action of tert-Butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate largely depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. By binding to these targets, the compound can modulate biological pathways, leading to altered cellular responses. Detailed mechanistic studies often involve spectroscopic and crystallographic techniques to elucidate the exact binding modes and interaction sites.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl rac-(1R,5R)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate

  • tert-Butyl rac-(1S,5R)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate

  • tert-Butyl rac-(1S,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate

Uniqueness

Compared to its structural analogs, tert-Butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate offers unique stereochemical properties that can influence its reactivity and interaction with biological targets. This distinct chirality can result in different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for stereoselective synthesis and application-specific research.

This compound, with its blend of unique structural features and versatile reactivity, holds significant potential in various fields of scientific research and industry. From its complex synthesis to its diverse applications, it serves as an exciting subject for ongoing exploration and innovation.

Properties

IUPAC Name

tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-9-4-5-10(14)7-13-6-9/h9-10,13H,4-8H2,1-3H3/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWAZPYFRBULMP-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate
Reactant of Route 2
tert-butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate
Reactant of Route 3
tert-butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate
Reactant of Route 4
tert-butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate
Reactant of Route 6
tert-butyl rac-(1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate

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